2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide
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Overview
Description
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is a chemical compound with the molecular formula C15H15BrN2O3S and a molecular weight of 383.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Enzyme Inhibitory Potential : A study synthesized new sulfonamides with benzodioxane and acetamide moieties, exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. These findings were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antimicrobial Properties : Another study focused on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. The synthesized compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Synthesis and Characterization : Research has been conducted on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. The compounds are characterized by elemental analysis, IR, 1 H NMR, and Mass spectral analysis (Doraswamy & Ramana, 2013).
Microwave-Assisted Synthesis and Biological Assessment : A study achieved the synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives using microwave-promoted condensation. These compounds exhibited selective high inhibitory effects against certain bacterial strains and fungal species (Ghazzali et al., 2012).
Antimicrobial and Genotoxic Properties : A number of benzoimidazole derivatives were synthesized and investigated for their antimicrobial and genotoxic activities. The crystal and molecular structure of one such derivative was determined by X-ray diffraction analysis (Benvenuti et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLSZLRESMVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309119 |
Source
|
Record name | 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-70-1 |
Source
|
Record name | NSC211181 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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